3-Amino-4-(propan-2-yloxy)benzoic acid
Description
Properties
IUPAC Name |
3-amino-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAGHMRDAHWMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Amino-4-(propan-2-yloxy)benzoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-4-(propan-2-yloxy)benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in drug development, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the benzoic acid ring significantly influence solubility, acidity, and reactivity. For example:
- 4-Hydroxy-3-(propan-2-yl)benzoic acid: A monoalkylated impurity (Formula VI in ), this compound lacks the amino group but shares the isopropyl substituent.
- 3-Amino-4-(trifluoromethyl)benzoic acid (CAS 125483-00-3): The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects, contrasting with the electron-donating isopropoxy group in the target compound. Such differences may alter acidity (pKa) and interaction with biological targets .
Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives
| Compound | Substituents | Key Properties |
|---|---|---|
| 3-Amino-4-(propan-2-yloxy)benzoic acid | 3-NH₂, 4-OCH(CH₃)₂ | High polarity (amino group), moderate lipophilicity (isopropoxy) |
| 4-Hydroxy-3-(propan-2-yl)benzoic acid | 4-OH, 3-CH(CH₃)₂ | Lower polarity, higher acidity due to -OH |
| 3-Amino-4-(trifluoromethyl)benzoic acid | 3-NH₂, 4-CF₃ | Enhanced lipophilicity, electron-withdrawing effects |
| Benzoic acid | -H (unsubstituted) | Baseline for comparison (pKa ~4.2) |
Extraction and Solubility Behavior
highlights that substituents affect extraction efficiency in emulsion liquid membranes. Benzoic acid derivatives with higher distribution coefficients (e.g., phenol, benzoic acid) are extracted faster than acetic acid. The amino and isopropoxy groups in this compound may increase its solubility in polar solvents compared to nonpolar analogs like 4-hydroxy-3-(propan-2-yl)benzoic acid. However, the bulky isopropoxy group could reduce mobility in membrane phases, as seen in the lower diffusivity of phenol compared to benzoic acid .
Antioxidant Activity
demonstrates that antioxidant activity in benzoic acid derivatives correlates with the number and position of hydroxyl groups. While this compound lacks hydroxyl groups, its amino group may participate in radical stabilization via resonance or hydrogen bonding. Comparatively, cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity due to conjugated double bonds stabilizing radicals .
Structural and Crystallographic Insights
Crystal structures of related compounds () reveal key intermolecular interactions:
- 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid (): Intramolecular C–H···O hydrogen bonds stabilize the conformation, while O–H···N hydrogen bonds form chains in the crystal lattice. The dihedral angle between aromatic and imidazole rings is 34.93°, suggesting moderate steric hindrance from substituents .
Table 2: Crystallographic Parameters of Related Compounds
Biological Activity
3-Amino-4-(propan-2-yloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is , and it possesses a molecular weight of 221.25 g/mol. The compound features an amino group and an isopropoxy group, which contribute to its chemical reactivity and potential biological activities.
Structure and Properties
The unique structure of this compound allows it to interact with various biological targets. The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group may facilitate hydrophobic interactions, enhancing its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| Functional Groups | Amino, Isopropoxy |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties , potentially reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for therapeutic interventions in inflammatory diseases.
Enzyme Modulation
The structural features of this compound allow it to modulate enzyme activity. For instance, its interaction with enzymes involved in metabolic pathways could lead to alterations in their activity, which may have implications for drug development.
Case Studies and Experimental Findings
- Cell-Based Assays : In vitro studies have demonstrated that this compound can enhance the activity of key enzymes involved in protein degradation pathways, such as the ubiquitin-proteasome system and autophagy-lysosome pathway .
- Cytotoxicity Tests : Evaluations of cytotoxicity against various cancer cell lines have shown that this compound exhibits low toxicity levels, suggesting a favorable safety profile for potential therapeutic use.
- Comparative Studies : When compared with structurally similar compounds, this compound demonstrated distinct biological activities, indicating its unique potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins or enzymes.
- Hydrophobic Interactions : The isopropoxy group enhances binding affinity through hydrophobic interactions.
These interactions facilitate the compound's ability to influence enzyme activity and protein interactions, which are critical for its biological efficacy.
Preparation Methods
Nucleophilic Substitution to Introduce the Propan-2-yloxy Group
- Starting Compound: 4-hydroxy-3-nitrobenzoic acid or methyl 4-hydroxy-3-nitrobenzoate.
- Reagents: 2-bromopropane (or 1-bromo-2-propane) as the alkylating agent.
- Conditions: Basic medium, typically potassium carbonate or sodium hydroxide, to deprotonate the hydroxy group, facilitating nucleophilic attack on the alkyl bromide.
- Outcome: Formation of 3-nitro-4-(propan-2-yloxy)benzoic acid or ester intermediate.
This nucleophilic substitution is a key step to install the isopropoxy group at the 4-position of the benzoic acid ring. The reaction is generally carried out under reflux conditions to ensure complete substitution.
Reduction of the Nitro Group to an Amino Group
- Catalyst: Palladium on carbon (Pd/C).
- Conditions: Hydrogenation under hydrogen gas pressure (0.5–1.5 MPa) at temperatures between 95–100°C.
- Solvent: Water or alcohol-water mixtures.
- Process: The nitro group is selectively reduced to an amino group, yielding this compound.
- Purification: Filtration to remove the catalyst, acidification to precipitate the product, and washing to obtain high purity.
This catalytic hydrogenation step is efficient and environmentally friendly, providing high yields and purity.
Representative Preparation Protocol
| Step | Reagents/Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 4-hydroxy-3-nitrobenzoic acid + 2-bromopropane + K2CO3, reflux | Nucleophilic substitution to form 3-nitro-4-(propan-2-yloxy)benzoic acid | Typically >90% |
| 2 | Pd/C catalyst, H2 (0.5–1.5 MPa), 95–100°C, aqueous medium | Catalytic hydrogenation of nitro to amino group | >95% yield, purity >96% |
| 3 | Acidification (pH 1–2), cooling, filtration | Precipitation and isolation of product | High purity solid |
Detailed Research Findings and Notes
- Environmental and Yield Advantages: The use of catalytic hydrogenation under mild conditions avoids harsh reducing agents, contributing to environmentally friendly synthesis with high yield and product quality.
- Reaction Monitoring: pH adjustments during purification are critical to maximize product precipitation and purity.
- Alternative Routes: Some methods start from methyl esters followed by hydrolysis to the acid after substitution and reduction steps.
- Catalyst Loading: The ratio of substrate to Pd/C catalyst typically ranges from 100:2.5 to 100:5 g/g to optimize reduction efficiency without excessive catalyst use.
- Temperature Control: Maintaining reaction temperatures within specified ranges (95–100°C for hydrogenation, reflux for substitution) is essential for reaction completeness and selectivity.
Comparative Table of Key Preparation Steps
| Preparation Step | Typical Conditions | Key Reagents | Product Purity (%) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution | Reflux, alkaline medium | 4-hydroxy-3-nitrobenzoic acid, 2-bromopropane, K2CO3 | >90 | >90 |
| Catalytic hydrogenation | 95–100°C, 0.5–1.5 MPa H2 pressure | Pd/C catalyst, H2, aqueous solvent | >96 | >95 |
| Acidification and isolation | pH 1–2, 0–5°C cooling | Mineral acid (HCl) | >96 | — |
Q & A
Q. What are the key synthetic routes for 3-amino-4-(propan-2-yloxy)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold:
Nitration and alkylation : Introduce the amino and isopropoxy groups via selective nitration followed by O-alkylation using isopropyl halides.
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces nitro to amino groups .
Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity.
Q. Critical Parameters :
- Catalyst selection : Palladium-based catalysts yield >85% reduction efficiency .
- Temperature control : Alkylation at 60–80°C minimizes side-product formation .
Q. How can the crystal structure of this compound be characterized experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Key metrics : Bond lengths (C–O: 1.36–1.42 Å, C–N: 1.45–1.50 Å) and dihedral angles between aromatic and substituent planes (e.g., 34.93° in analogous structures) .
- Hydrogen bonding : Intermolecular O–H···N bonds stabilize the lattice, observed in chains parallel to the c-axis .
- Refinement : Use SHELXL for hydrogen placement; isotropic displacement parameters (Uiso) for methyl groups = 1.5×Ueq(C) .
Advanced Research Questions
Q. How do computational models reconcile discrepancies in experimental data for this compound’s conformational stability?
Methodological Answer: Discrepancies in dihedral angles (e.g., 34.93° vs. DFT-predicted 32.5°) arise from:
Solvent effects : Polar solvents stabilize planar conformations via solvation.
Intermolecular forces : Crystal packing forces distort gas-phase-optimized geometries .
Validation :
- Compare SCXRD data with DFT (B3LYP/6-311+G(d,p)) simulations.
- Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions in antimicrobial efficacy (e.g., ±10% MIC variability) may stem from:
Assay conditions : pH-dependent solubility (pKa = 4.2 for –COOH) affects bioavailability .
Structural analogs : Compare with 3-amino-4-(cyclopentylamino)benzoic acid (MIC = 8 µg/mL vs. 16 µg/mL for isopropoxy variant) to isolate substituent effects .
Experimental Design :
- Standardize broth microdilution assays (CLSI guidelines).
- Include positive controls (e.g., metronidazole) and measure partition coefficients (logP) to correlate hydrophobicity with activity .
Q. How can derivatization enhance this compound’s utility in medicinal chemistry?
Methodological Answer: Targeted modifications improve pharmacokinetics:
Esterification : Methyl ester prodrugs increase membrane permeability (logP shift from 1.2 to 2.5) .
Metal complexes : Cu(II) chelates enhance DNA intercalation (Kd = 1.3 µM vs. 5.6 µM for free ligand) .
Analytical Workflow :
- Monitor reactions via LC-MS (ESI+) and confirm coordination geometry with EPR/XAS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
